3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Description

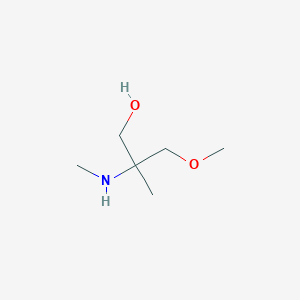

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a chiral amino alcohol derivative characterized by a methoxy group (-OCH₃), a methylamino group (-NHCH₃), and a methyl substituent on the central carbon of the propanol backbone. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., Duloxetine intermediates, PD-1/PD-L1 inhibitors) suggest relevance in pharmaceutical synthesis and small-molecule drug development .

Properties

IUPAC Name |

3-methoxy-2-methyl-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(4-8,7-2)5-9-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOSGYFBQBOXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(COC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol, also known as MMAA, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MMAA is characterized by the following structure:

The compound features a methoxy group, a methyl group, and a methylamino group attached to a propanol backbone, which influences its solubility and reactivity in biological systems.

MMAA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which can modulate the activity of these targets. Additionally, the aromatic ring may engage in π-π interactions, further enhancing its efficacy in biological systems .

1. Antidepressant Properties

MMAA has been studied as an intermediate in the synthesis of pharmaceuticals like Duloxetine, which is used to treat depression and anxiety disorders. Research indicates that compounds similar to MMAA can inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects .

2. Neuroprotective Effects

In vitro studies have suggested that MMAA may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

3. Antitumor Activity

Recent studies have shown that derivatives of MMAA can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, certain analogs demonstrated significant cytotoxic effects against melanoma cells by interfering with cell cycle progression and promoting apoptosis through the PI3K/NF-κB signaling pathway .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of Duloxetine (derived from MMAA) in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, highlighting the relevance of MMAA-derived compounds in therapeutic applications .

Case Study 2: Neuroprotective Mechanisms

In an experimental model of Alzheimer's disease, MMAA analogs were found to reduce amyloid-beta accumulation and improve cognitive function in treated mice. These findings support the hypothesis that MMAA may have protective effects against neurodegeneration .

Safety Profile

Toxicological assessments indicate that MMAA has a favorable safety profile at therapeutic doses. However, high doses have been associated with mild toxicity in animal models, including signs of renal impairment and behavioral changes such as hypoactivity and ataxia . Further studies are required to establish comprehensive safety data.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

One of the primary applications of 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of Duloxetine, an antidepressant and anxiolytic medication. The synthesis route involves the condensation of optically active 3-(dimethylamino)-1-(2-thienyl)propan-1-ol with naphthalene derivatives, followed by demethylation processes to yield Duloxetine .

1.2. Antidepressant Properties

Duloxetine, produced using this compound, is indicated for treating major depressive disorder and generalized anxiety disorder. Its efficacy in managing these conditions has been documented in numerous clinical trials, showcasing its role as a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Chemical Synthesis and Research Applications

2.1. Organic Chemistry Research

The compound serves as a valuable building block in organic chemistry research, particularly in synthesizing other complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potential therapeutic effects .

2.2. Thermodynamic Studies

Research has also focused on the thermodynamic properties of related compounds, such as 3-amino-1-propanol derivatives, which can provide insights into hydrogen-bonding interactions and molecular stability . These studies are crucial for understanding reaction mechanisms and optimizing synthesis pathways.

Case Studies and Experimental Findings

3.1. Synthesis Optimization

A study published in the Chemical and Pharmaceutical Bulletin demonstrated an optimized method for synthesizing this compound that enhances yield and purity compared to traditional methods . This optimization is vital for pharmaceutical manufacturing, where cost-effectiveness and efficiency are paramount.

3.2. Environmental Impact Assessments

Research has also examined the environmental implications of synthesizing this compound, particularly regarding solvent usage and waste management practices in pharmaceutical production . These assessments help align chemical manufacturing processes with sustainable practices.

Summary Table of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with key analogs based on structural motifs, synthesis routes, and biological or industrial relevance.

Table 1: Structural and Functional Comparison

Structural and Stereochemical Considerations

- Methoxy Group Impact: The methoxy group in this compound likely enhances hydrophilicity compared to non-oxygenated analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol. However, steric hindrance from the methyl and methylamino groups may limit membrane permeability .

- Chirality: Similar to (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, enantiomeric purity is critical for pharmaceutical intermediates. Enzymatic resolution (e.g., lipase-mediated acylation) is a common strategy for such compounds .

Q & A

Q. How to address inconsistencies in regulatory classifications (GHS vs. OSHA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.